3-broMo-5-chloropyridine-4-carbonitrile
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Overview
Description
3-broMo-5-chloropyridine-4-carbonitrile is a chemical compound with the CAS Number: 1335052-66-8 . It has a linear formula of C6H2BRCLN2 . The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic devices.
Molecular Structure Analysis
The molecular structure of 3-broMo-5-chloropyridine-4-carbonitrile is represented by the InChI code: 1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . The molecular weight of the compound is 217.45 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Regioselective Hydrodehalogenation and Synthesis Applications
A study by Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles. This process is critical for generating derivatives of 3-bromo-5-chloropyridine-4-carbonitrile for further chemical reactions and studies, showcasing its utility in synthesizing novel compounds with potential applications in various fields of chemistry and materials science (Ioannidou & Koutentis, 2011).
Antimicrobial Activity
Bogdanowicz et al. (2013) utilized a derivative of 3-bromo-5-chloropyridine-4-carbonitrile for the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity. This research indicates the compound's role in developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Bogdanowicz et al., 2013).
Chemical Transformations and Reactivity
Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to 3-amino-substituted derivatives in high yields. This study provides insights into the compound's reactivity and potential for creating a variety of chemically significant derivatives (Kalogirou & Koutentis, 2014).
Spectroscopic Analysis and Molecular Structure
Research by Tranfić et al. (2011) on a pyridine derivative closely related to 3-bromo-5-chloropyridine-4-carbonitrile, involving X-ray and spectroscopic analysis, sheds light on its structural and spectroscopic properties. Such studies are pivotal for understanding the molecular characteristics that influence the compound's utility in further scientific applications (Tranfić et al., 2011).
Computational Studies and Molecular Dynamics
Arulaabaranam et al. (2021) conducted computational calculations to evaluate the molecular structure, energy, and biological significance of a derivative of 3-bromo-5-chloropyridine-4-carbonitrile. This research highlights the compound's potential in drug discovery and development, emphasizing its role in molecular docking and dynamics studies (Arulaabaranam et al., 2021).
Safety And Hazards
The compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKYDNBZYMFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-broMo-5-chloropyridine-4-carbonitrile |
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